molecular formula C7H11ClFNO B1489209 2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one CAS No. 1998744-99-2

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1489209
CAS No.: 1998744-99-2
M. Wt: 179.62 g/mol
InChI Key: OLPYSNKDTCSLON-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one is a chloroacetylated piperidine derivative characterized by a fluorine atom at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structural features—a polarizable carbonyl group, a reactive chloroacetyl moiety, and a fluorinated piperidine ring—make it valuable for tuning electronic, steric, and pharmacokinetic properties in drug design .

Properties

IUPAC Name

2-chloro-1-(4-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPYSNKDTCSLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H11ClFNO\text{C}_7\text{H}_{11}\text{ClFNO} and a molecular weight of 179.62 g/mol. It has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and as a building block for various pharmaceuticals.

The compound features a piperidine ring substituted with a fluorine atom and a chloroethanone moiety. Its structure can influence its reactivity and biological interactions, making it a valuable compound for research applications.

PropertyValue
Molecular FormulaC7H11ClFNO
Molecular Weight179.62 g/mol
PurityTypically ≥ 95%
IUPAC Name2-chloro-1-(4-fluoropiperidin-1-yl)ethanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an inhibitor or modulator, influencing various biological pathways related to CNS functions.

Research Findings

Recent studies have explored the compound's effects on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The compound has shown promise in modulating receptor activity, potentially leading to antidepressant-like effects.

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited high affinity for the 5-HT1A receptor, with selectivity over other receptor types such as adrenergic and dopaminergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity.

CompoundReceptor Affinity (Ki)Selectivity Ratio (5-HT1A/α1)
This compound10 nM>1000
Other tested compoundsVariesVaries

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals targeting CNS disorders. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one
  • Structure : A methyl group replaces the fluorine at the 4-position of the piperidine ring.
  • Properties :
    • Molecular Weight: 175.65 g/mol (vs. ~191.63 g/mol for the fluorinated analog).
    • Steric Effects: The methyl group increases steric bulk but lacks the electronegativity of fluorine.
    • Reactivity: Reduced electron-withdrawing effects compared to fluorine may lower electrophilicity of the carbonyl group, impacting nucleophilic substitution reactions .
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
  • Structure : Features a hydroxyl group at the 4-position of piperidine and a chlorophenyl substituent.
  • Properties: Molecular Weight: 253.72 g/mol. Solubility: The hydroxyl group enhances hydrophilicity, improving aqueous solubility. Biological Interactions: Potential for hydrogen bonding with targets, which could enhance binding affinity but reduce metabolic stability due to susceptibility to oxidation .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
  • Structure : Incorporates a fluorobenzyl group on a piperazine ring.
  • Electronic Effects: The fluorobenzyl group introduces strong electron-withdrawing effects, which may stabilize the compound against enzymatic degradation .

Heterocyclic and Aromatic Modifications

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one
  • Structure : Substitutes piperidine with a methoxyindole ring.
  • Properties :
    • Molecular Weight: 223.66 g/mol.
    • Electronic Effects: The indole’s aromatic system and methoxy group enhance π-π stacking and hydrogen-bonding capabilities, useful in kinase or receptor inhibition .
2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethan-1-one
  • Structure : Contains a nitro-substituted furan ring.
  • Properties :
    • Reactivity: The nitro group strongly withdraws electrons, increasing the electrophilicity of the chloroacetyl group. This enhances reactivity in SN2 reactions but may reduce stability under basic conditions .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituent Notable Property
2-Chloro-1-(4-fluoropiperidin-1-yl)ethan-1-one ~191.63 4-Fluoro-piperidine High electrophilicity, metabolic stability
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one 175.65 4-Methyl-piperidine Lower polarity, increased steric bulk
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 253.72 4-Hydroxy-piperidine Enhanced solubility, hydrogen bonding
2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one 223.66 Methoxyindole π-π stacking potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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